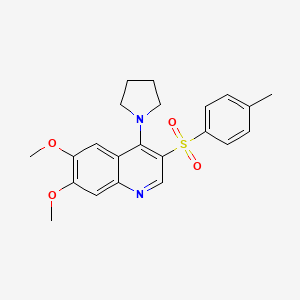
6,7-Dimethoxy-3-(4-methylbenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6,7-Dimethoxy-3-(4-methylbenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a quinoline derivative that has been synthesized through various methods and has been studied for its potential applications in various fields.
Scientific Research Applications
Synthesis and Alkaloid Derivation
One area of research has involved the synthesis of complex marine alkaloids from simpler quinoline derivatives. For instance, SYNTHESIS OF ISOBATZELLINE B by M. Álvarez, M. Bros, and J. Joule (1998) presents a nine-step conversion of 6,7-Dimethoxy-4-methylquinoline into isobatzelline B, a sulfur-containing pyrroloquinoline marine alkaloid. This work marked the first total synthesis of an alkaloid in this group, showcasing the compound's significance in synthetic organic chemistry (Álvarez, Bros, & Joule, 1998).
Similarly, SYNTHESIS OF DAMIRONES A AND B FROM A QUINOLINE by D. Roberts, L. Venemalm, M. Álvarez, and J. Joule (1994) details the transformation of 6,7-Dimethoxy-4-methylquinoline into marine alkaloids damirone A and B, demonstrating the compound's versatility in the synthesis of biologically active natural products (Roberts, Venemalm, Álvarez, & Joule, 1994).
Antimalarial Activity
Another significant application is in the development of antimalarial drugs. The study Quest for a potent antimalarial drug lead: Synthesis and evaluation of 6,7-dimethoxyquinazoline-2,4-diamines by Yuki Mizukawa et al. (2021) explores the synthesis of approximately 150 different 6,7-dimethoxyquinazoline-2,4-diamines, including derivatives of the compound , evaluating their antimalarial activity. This research highlights a promising antimalarial drug lead with high activity, underscoring the compound's potential in medicinal chemistry (Mizukawa et al., 2021).
Novel Synthetic Methods
Research into novel synthetic methods for quinoline derivatives also features prominently. The work A Facile Synthesis of 9,10-Dimethoxybenzo[6,7]- ox-epino[3,4- b ]quinolin-13(6 H )-one and Its Derivatives by Dingqiao Yang et al. (2013) develops an efficient method for synthesizing novel quinoline derivatives, demonstrating the compound's utility in creating diverse chemical libraries (Yang et al., 2013).
Properties
IUPAC Name |
6,7-dimethoxy-3-(4-methylphenyl)sulfonyl-4-pyrrolidin-1-ylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4S/c1-15-6-8-16(9-7-15)29(25,26)21-14-23-18-13-20(28-3)19(27-2)12-17(18)22(21)24-10-4-5-11-24/h6-9,12-14H,4-5,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWVWCCNVHCYYEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC(=C(C=C3N=C2)OC)OC)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-methyl-1-(2-(naphthalen-1-yloxy)ethyl)-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2639090.png)

![6-(4-Chlorophenyl)-2-[(2-chlorophenyl)methyl]pyridazin-3-one](/img/structure/B2639094.png)
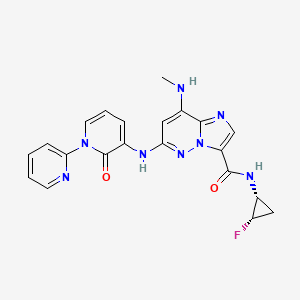
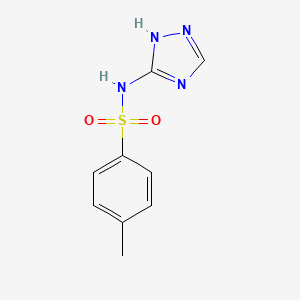
![5-bromo-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)furan-2-carboxamide](/img/structure/B2639097.png)
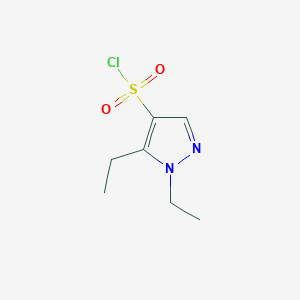
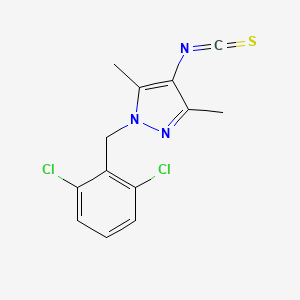
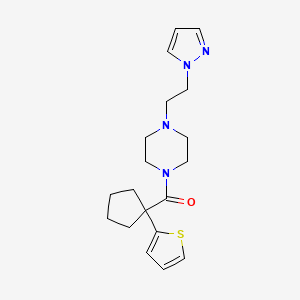
![2-[3-(benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2H-1,3-benzodioxol-5-yl)acetamide](/img/structure/B2639104.png)
![4-Chloro-N-[5-cyclopropyl-2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]benzamide](/img/structure/B2639106.png)
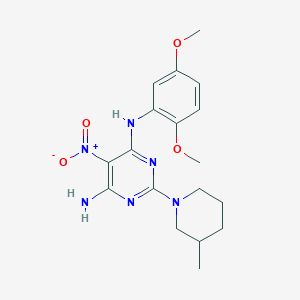
![tert-butyl 6-methyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B2639110.png)
![3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-pyridin-4-ylpyridazine](/img/structure/B2639112.png)
